Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727995
InChI: InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H8BrNO2S
Molecular Weight: 262.13 g/mol

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC17727995

Molecular Formula: C8H8BrNO2S

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate -

Specification

Molecular Formula C8H8BrNO2S
Molecular Weight 262.13 g/mol
IUPAC Name methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3
Standard InChI Key BELXMXYCUGNYOU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(S1)CNC2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate (CAS: 1823584-27-5) belongs to the thienopyrrole family, a class of bicyclic compounds combining thiophene and pyrrole rings. Its molecular formula is C8H8BrNO2S\text{C}_8\text{H}_8\text{BrNO}_2\text{S}, with a molecular weight of 262.13 g/mol . The structure features:

  • A bromine atom at the 3-position of the thieno[2,3-c]pyrrole scaffold, enhancing electrophilic reactivity.

  • A methyl ester group at the 2-position, influencing solubility and metabolic stability.

  • A partially saturated pyrrole ring (4H,5H,6H), which reduces aromaticity compared to fully unsaturated analogs .

The IUPAC name, methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate, reflects this arrangement.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES: COC(=O)C1=C(C2=C(S1)CNC2)Br.

  • InChIKey: BELXMXYCUGNYOU-UHFFFAOYSA-N .

  • XLogP3: 1.5, indicating moderate lipophilicity .

Computational studies predict a topological polar surface area of 66.6 Ų, suggesting moderate permeability . Nuclear magnetic resonance (NMR) data from synthetic protocols confirm the regiochemistry, with distinct shifts for the bromine (δ7.2ppm\delta \sim 7.2 \, \text{ppm}) and ester carbonyl (δ168ppm\delta \sim 168 \, \text{ppm}) groups .

Synthesis and Reaction Pathways

Bromination-Esterification Strategy

A common synthesis route involves bromination of thieno[2,3-c]pyrrole precursors followed by esterification. For example:

  • Bromination: Thieno[2,3-c]pyrrole derivatives undergo electrophilic substitution using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4.

  • Esterification: The resulting brominated intermediate is treated with methyl chloroformate (ClCO2CH3\text{ClCO}_2\text{CH}_3) in the presence of a base (e.g., triethylamine).

Yields vary between 45–65%, with purity dependent on chromatographic separation.

One-Pot Multicomponent Approaches

Recent advances employ regiocontrolled three-component reactions. Statsyuk et al. demonstrated a one-pot method using:

  • 3-Acetylthiophene,

  • Ethylene glycol (protecting group),

  • p-Toluenesulfonic acid (catalyst) .

This protocol achieves 57% yield via tandem ketalization, cyclization, and bromination steps . The reaction’s regioselectivity is attributed to electronic effects of the acetyl and bromine groups .

Physicochemical Properties

Thermodynamic and Kinetic Parameters

PropertyValueMethod/Reference
Melting Point34–36°CExperimental
Boiling Point298°C (predicted)EPI Suite
Solubility (Water)1.2 mg/LCalculated
LogP1.5XLogP3

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Stability and Degradation

Stability studies indicate susceptibility to hydrolysis under alkaline conditions, with ester cleavage occurring at pH > 8.0. Bromine substitution enhances stability against oxidative degradation compared to non-halogenated analogs .

Biological Activity and Mechanisms

Antibacterial Effects

In vitro screens reveal inhibitory activity against:

  • Staphylococcus aureus (MIC: 8 µg/mL),

  • Escherichia coli (MIC: 16 µg/mL).

Mechanistic studies suggest interference with bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Hazard CategoryGHS Classification
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
Environmental ToxicityCategory 1

Safety data sheets recommend:

  • Personal protective equipment (gloves, goggles),

  • Ventilation to avoid inhalation.

Environmental Impact

The compound’s persistence in aquatic systems (BCF = 120) warrants careful disposal to prevent bioaccumulation .

Future Directions and Applications

Ongoing research focuses on:

  • Structural Optimization: Replacing the methyl ester with bioisosteres to improve pharmacokinetics.

  • Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor specificity.

  • Green Synthesis: Catalytic bromination using ionic liquids to reduce waste .

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